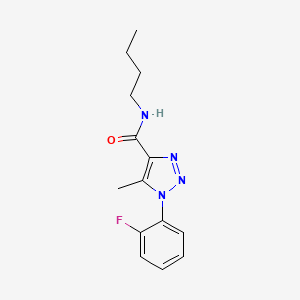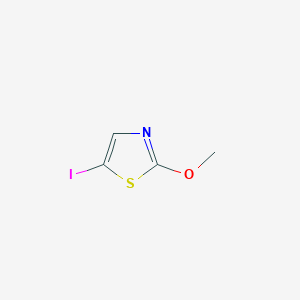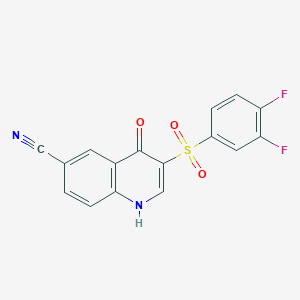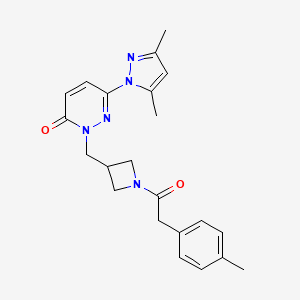
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed simple and accessible pathways for the synthesis of a series of novel derivatives of this compound. These derivatives have shown promising biological activities. For instance, preliminary screenings have identified certain derivatives as having pronounced plant growth stimulant activity, which indicates their potential use in agriculture and plant sciences (A. Yengoyan et al., 2018). Additionally, derivatives have been synthesized with variations incorporating pyrazole, thiadiazole, and azetidinone moieties, showing good antibacterial activity against selected bacterial species, suggesting their applicability in antimicrobial research (Rafah F. Al-Smaisim, 2012).
Chemical and Pharmacological Activities
The compound's derivatives have been explored for their chemical and pharmacological activities. Novel pyrazolo[3,4-d]-pyrimidines and triazolo[5,1-f]pyrimidines were synthesized, which are expected to possess considerable chemical and pharmacological activities, indicating their potential for the development of new therapeutic agents (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Structural Studies
Structural studies of derivatives have revealed interesting intramolecular hydrogen bonding, which impacts the coplanarity of certain rings within the molecules. Such studies are crucial for understanding the relationship between structure and activity, potentially guiding the design of new compounds with enhanced biological activities (M. Saldías et al., 2020).
Analgesic and Anti-Inflammatory Activities
Several studies have synthesized amide derivatives of related compounds and evaluated their analgesic and anti-inflammatory properties. Some derivatives demonstrated activity equipotent to aspirin and indomethacin, which are standard drugs in this category. This suggests the potential of these compounds in developing new pain relief and anti-inflammatory medications (M. Şüküroğlu et al., 2005).
Antioxidant Properties
The antioxidant properties of certain derivatives have also been explored, revealing that some compounds exhibit promising antioxidant activities. These findings suggest potential applications in the development of antioxidant therapies, which could be beneficial in treating diseases associated with oxidative stress (M. Gouda, 2012).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-4-6-18(7-5-15)11-22(29)25-12-19(13-25)14-26-21(28)9-8-20(24-26)27-17(3)10-16(2)23-27/h4-10,19H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFGHJUAONQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)
![{4-[4-(dimethylamino)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethoxyphenyl)methanone](/img/structure/B2635950.png)


![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
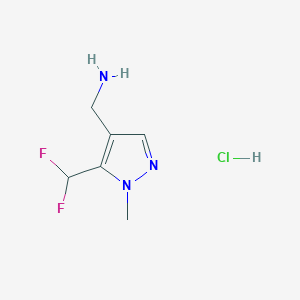
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

